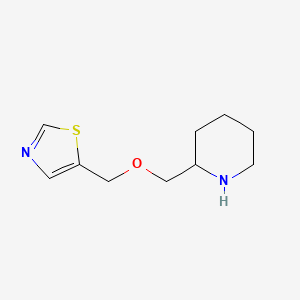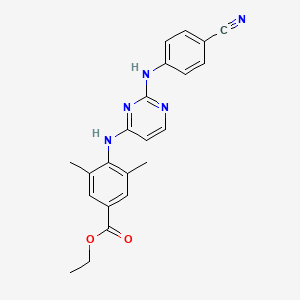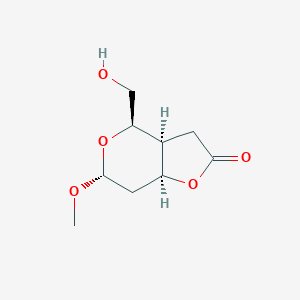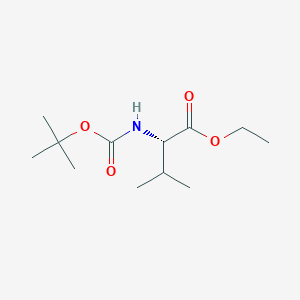
Ethyl (tert-butoxycarbonyl)-L-valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (tert-butoxycarbonyl)-L-valinate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is an ester derivative of L-valine, an essential amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used to protect amines during chemical reactions, preventing unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (tert-butoxycarbonyl)-L-valinate typically involves the protection of the amino group of L-valine with a Boc group, followed by esterification with ethanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (tert-butoxycarbonyl)-L-valinate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or HCl in methanol.
Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol.
Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.
Major Products Formed:
Deprotection: L-valine.
Ester Hydrolysis: L-valine and ethanol.
Aplicaciones Científicas De Investigación
Ethyl (tert-butoxycarbonyl)-L-valinate is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: Employed in studies involving amino acid metabolism and protein engineering.
Mecanismo De Acción
The primary mechanism of action for Ethyl (tert-butoxycarbonyl)-L-valinate involves the protection of the amino group of L-valine. The Boc group prevents unwanted side reactions during chemical synthesis by temporarily masking the reactivity of the amino group. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
- Ethyl (tert-butoxycarbonyl)-L-alaninate
- Ethyl (tert-butoxycarbonyl)-L-leucinate
- Ethyl (tert-butoxycarbonyl)-L-isoleucinate
Comparison: Ethyl (tert-butoxycarbonyl)-L-valinate is unique due to its specific use in the synthesis of peptides containing L-valine. While similar compounds like Ethyl (tert-butoxycarbonyl)-L-alaninate and Ethyl (tert-butoxycarbonyl)-L-leucinate are used for peptides containing alanine and leucine, respectively, this compound is preferred for its role in introducing valine residues into peptides .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
ethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 |
Clave InChI |
JNKNQMOSZQCECU-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


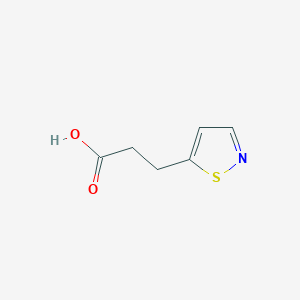
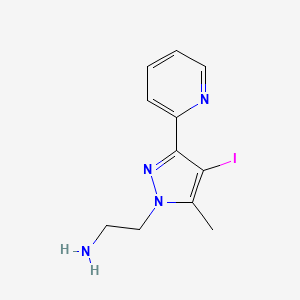
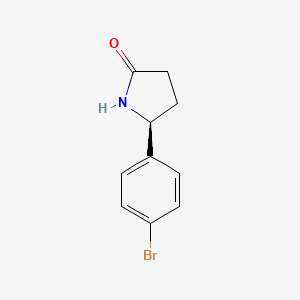
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)
![(8AR,9R,10R,11aS,Z)-10-hydroxy-9-((R)-3-hydroxy-5-phenylpentyl)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13348558.png)


